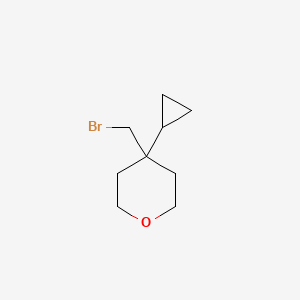
4-(Bromomethyl)-4-cyclopropyloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-4-cyclopropyloxane is an organic compound characterized by the presence of a bromomethyl group attached to a cyclopropyloxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-cyclopropyloxane typically involves the bromination of a precursor compound. One common method involves the reaction of cyclopropyloxane with bromine in the presence of a suitable solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-4-cyclopropyloxane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopropyloxane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted cyclopropyloxane derivatives, oxides, and reduced forms of the original compound .
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-4-cyclopropyloxane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-4-cyclopropyloxane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity. The compound’s effects are mediated through pathways involving covalent bonding and subsequent changes in molecular conformation .
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)benzoic acid: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Methyl 4-(bromomethyl)benzoate: Employed in the preparation of potential anti-HIV agents and as a catalyst in organic reactions.
Uniqueness
4-(Bromomethyl)-4-cyclopropyloxane is unique due to its cyclopropyloxane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other bromomethyl compounds, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H15BrO |
|---|---|
Peso molecular |
219.12 g/mol |
Nombre IUPAC |
4-(bromomethyl)-4-cyclopropyloxane |
InChI |
InChI=1S/C9H15BrO/c10-7-9(8-1-2-8)3-5-11-6-4-9/h8H,1-7H2 |
Clave InChI |
BTIQRGQPQUFPRR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2(CCOCC2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


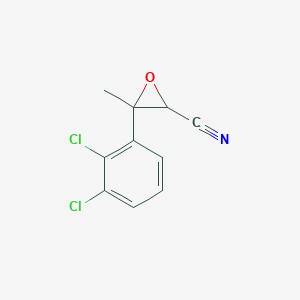
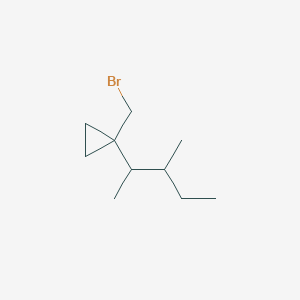
![2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane](/img/structure/B13171276.png)
![6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13171288.png)
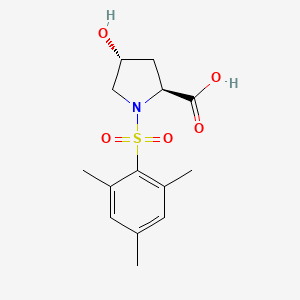
![[1-(Aminomethyl)-2-methylcyclopentyl]methanol](/img/structure/B13171299.png)

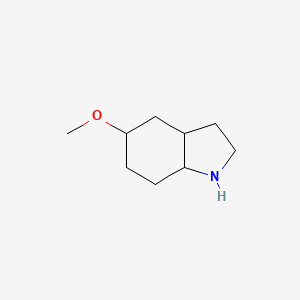
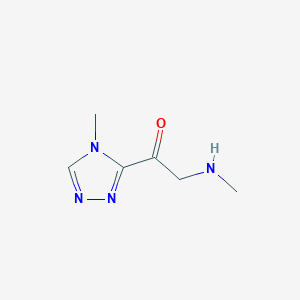
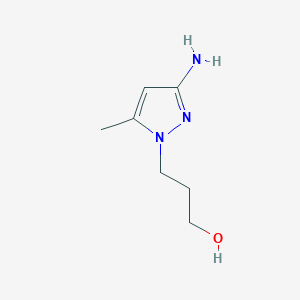
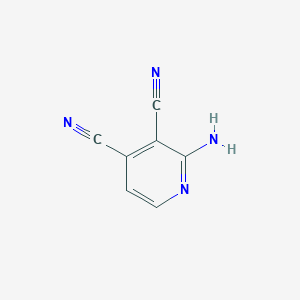
![Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13171339.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B13171361.png)
